(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-4-21-13-7-6-12(19)10-16(13)25-18(21)20-17(22)11-5-8-14(23-2)15(9-11)24-3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZADGCXPGPLENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research indicates that derivatives of benzothiazole, including the target compound, exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or modulation of apoptotic pathways, making them candidates for further development as anticancer agents .
- Antimicrobial Activity :
- Kappa Opioid Receptor Agonism :
Anticancer Activity
A study evaluated the cytotoxic effects of several benzothiazole derivatives, including (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide, against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. This suggests a promising lead for further optimization and development into a therapeutic agent.
Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth at concentrations that were not cytotoxic to human cells, highlighting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The compound is compared below with three structurally related analogs (Table 1):
Table 1: Structural Comparison of Key Compounds
*Calculated based on molecular formulas.
Key Observations:
- Core Heterocycles : The target compound and the fluoro analog share a benzo[d]thiazole core, whereas others utilize thiadiazole or simple benzamide scaffolds .
- Substituent Effects :
- Halogens : Chlorine (target compound) vs. fluorine alters electronegativity and lipophilicity. Cl may enhance metabolic stability compared to F.
- Methoxy vs. Halo/Methyl Groups : The 3,4-dimethoxy groups on the benzamide in the target compound increase electron-donating effects and solubility relative to dichloro or fluoro substituents.
- Alkyl Chains : The 3-ethyl group on the benzo[d]thiazole (target compound and ) introduces steric bulk compared to smaller substituents (e.g., methyl in ).
Physicochemical and Spectroscopic Properties
Table 2: Analytical Data Comparison
Key Observations:
- Melting Points : The thiadiazole analog has a relatively high melting point (200°C), likely due to strong intermolecular interactions from its acryloyl and chlorophenyl groups.
- IR Data : The dual carbonyl peaks in (1690, 1638 cm⁻¹) suggest distinct electronic environments for the two C=O groups, which may differ in the target compound due to methoxy substitution.
Q & A
Q. What are the standard synthetic routes for (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide?
The compound is synthesized via a condensation reaction between a substituted 2-aminobenzothiazole derivative (e.g., 6-chloro-3-ethyl-2-aminobenzothiazole) and a dimethoxybenzoyl chloride (e.g., 3,4-dimethoxybenzoyl chloride). A base such as triethylamine or pyridine is used to neutralize HCl generated during the reaction. Reaction optimization includes solvent selection (e.g., dichloromethane or DMF), temperature control (0–25°C), and purification via column chromatography .
Q. How is the compound characterized for structural confirmation?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- IR spectroscopy : Confirmation of amide C=O (1650–1700 cm⁻¹) and thiazole ring vibrations.
- Mass spectrometry (HRMS) : Validation of molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography (if crystalline): Definitive 3D structural elucidation .
Q. What solvents and conditions are optimal for solubility and stability studies?
The compound is typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability tests under varying pH (3–10), temperatures (4–40°C), and light exposure are conducted using HPLC to monitor degradation products over 72 hours .
Advanced Research Questions
Q. How can reaction yields be improved during scale-up synthesis?
Methodological optimizations include:
- Catalyst screening : Use of DMAP or HOBt to enhance coupling efficiency.
- Microwave-assisted synthesis : Reduced reaction time (e.g., 30 minutes vs. 12 hours).
- Flow chemistry : Continuous processing to minimize by-products. Post-synthetic purification via recrystallization (ethanol/water) or preparative HPLC achieves >95% purity .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC₅₀ values) are addressed by:
- Standardized assays : Replicating studies under controlled conditions (e.g., ATP-based viability assays for cytotoxicity).
- Structural analogs : Comparing activity trends across derivatives to identify critical substituents (e.g., chloro vs. methoxy groups).
- Molecular docking : Validating target binding (e.g., kinase or protease active sites) to explain potency variations .
Q. How do substituent modifications influence pharmacokinetic properties?
Systematic SAR studies involve:
- LogP measurements : Assessing lipophilicity via shake-flask or chromatographic methods.
- Metabolic stability : Incubation with liver microsomes (human/rat) to quantify half-life.
- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption. For example, replacing the ethyl group with cyclopropyl enhances metabolic stability by 40% .
Q. What experimental designs validate target engagement in mechanistic studies?
- Cellular thermal shift assays (CETSA) : Confirm target protein binding by measuring thermal stability shifts.
- RNAi/CRISPR knockdown : Correlate target gene suppression with compound efficacy loss.
- Photoaffinity labeling : Use of a radiolabeled or biotinylated probe to isolate target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
